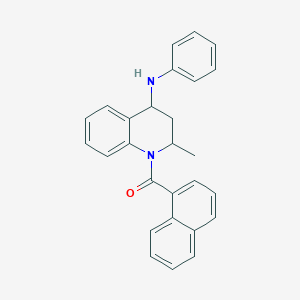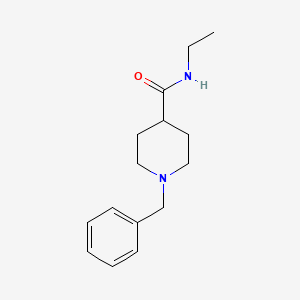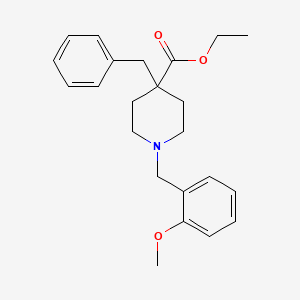![molecular formula C14H20N2OS B5231604 2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique biochemical and physiological properties, making it a valuable tool for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
DPC acts as a reversible inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the catalytic residue of the enzyme, thereby blocking its activity. The inhibition of protease activity by DPC has been shown to have a significant impact on various physiological processes, including cancer metastasis, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have a neuroprotective effect by inhibiting the activity of proteases involved in the degradation of neuronal proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DPC in lab experiments is its high specificity towards proteases. It also has a reversible mechanism of action, making it a valuable tool for studying the function of various enzymes. However, DPC has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the use of DPC in scientific research. One of the areas of interest is the development of DPC-based inhibitors for the treatment of various diseases, including cancer and neurodegeneration. Another area of interest is the use of DPC in the study of protease activity in complex biological systems, such as the extracellular matrix. Further research is also needed to explore the potential of DPC as a tool for the study of enzyme function and regulation.
Conclusion:
In conclusion, DPC is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its high specificity towards proteases and reversible mechanism of action make it a valuable tool for studying the function of various enzymes. DPC has significant potential for the development of novel therapeutics for the treatment of various diseases, including cancer and neurodegeneration. Further research is needed to explore the full potential of DPC in scientific research.
Méthodes De Synthèse
The synthesis of DPC involves the reaction of N-(2-phenylethyl)thiourea with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DPC as a white crystalline solid with a melting point of 121-123°C.
Applications De Recherche Scientifique
DPC has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of various proteases, such as cathepsin B, H, and L, which play a crucial role in the degradation of extracellular matrix proteins. DPC has also been used to study the function of serine proteases, such as trypsin and chymotrypsin, which are involved in various physiological processes, including blood coagulation and digestion.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2-phenylethylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)12(17)16-13(18)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWKOHVYHAYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)





![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)


![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)